molecular formula C₄₂H₄₄ClIN₂ B1663508 Heptamethine cyanine dye-1 CAS No. 162411-29-2

Heptamethine cyanine dye-1

Cat. No. B1663508
M. Wt: 739.2 g/mol
InChI Key: CNQCCCLLXKARPK-UHFFFAOYSA-M
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Description

Heptamethine cyanine dye-1 is a near-infrared cyanine dye used for fluorescence imaging in biological systems .


Synthesis Analysis

The synthesis of Heptamethine cyanine dye involves the creation of anionic heptamethine cyanine (HMC) dye with two trifluoromethyl groups that selectively absorb near-infrared light . The dye displays a red-shifted maximum absorption wavelength (for instance, 948 nm in CH2Cl2) along with enhanced photostability .


Molecular Structure Analysis

Heptamethine cyanine dyes (HCDs) have a large molar extinction coefficient, a high fluorescence quantum yield, and an adjustable structure, with maximum absorption and emission wavelengths located in the near-infrared region .


Chemical Reactions Analysis

The chemical reactions of Heptamethine cyanine dye-1 involve the use of the dye as a promising agent for drug delivery . The dye’s tumor-targeting properties have been investigated for their use as drug carrier systems .


Physical And Chemical Properties Analysis

Heptamethine cyanine dyes (HCDs) have unique structure and attractive near-infrared (NIR) photophysical properties . They have a large molar extinction coefficient, a high fluorescence quantum yield, and an adjustable structure, with maximum absorption and emission wavelengths located in the near-infrared region .

Safety And Hazards

According to the Safety Data Sheet, Heptamethine cyanine dye-1 should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It is not classified as a hazardous substance or mixture .

Future Directions

Heptamethine cyanine dye-1 and its analog-gemcitabine conjugate (NIRG) have demonstrated superior tumor-targeting specificity, compared to ICG . They are effective molecular probes for specific imaging, targeting, and therapy in hepatocellular carcinoma . This suggests a promising future direction for the use of Heptamethine cyanine dye-1 in cancer treatment.

properties

IUPAC Name

(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H44ClN2.HI/c1-7-44-34-24-20-28-14-9-11-18-32(28)38(34)41(3,4)36(44)26-22-30-16-13-17-31(40(30)43)23-27-37-42(5,6)39-33-19-12-10-15-29(33)21-25-35(39)45(37)8-2;/h9-12,14-15,18-27H,7-8,13,16-17H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQCCCLLXKARPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\4/CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptamethine cyanine dye-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
K Funabiki, K Yagi, M Ueta, M Nakajima… - … A European Journal, 2016 - Wiley Online Library
… Firstly, an anion exchange reaction of the heptamethine cyanine dye 1 from iodide to borate anions (tetraphenylborate Ph 4 B − and tetrakis(pentafluorophenyl)borate (C 6 F 5 ) 4 B − ) …
AB Descalzo, K Rurack - Chemistry–A European Journal, 2009 - Wiley Online Library
… Join or attack: meso-Cyclam-substituted heptamethine cyanine dye 1 responds very differently to the presence of metal ions and protons. Whereas the former are embraced in a host–…
J Zhang, M Moemeni, C Yang, F Liang… - Journal of Materials …, 2020 - pubs.rsc.org
… The standard heptamethine cyanine dye 1 was chosen to investigate the effects of different nitrogen substituents on the observed Stokes shift. Two categories of cyanine dyes (…
Number of citations: 14 pubs.rsc.org
S Das, D Bwambok, B El-Zahab, J Monk, SL De Rooy… - Langmuir, 2010 - ACS Publications
… In this study, cationic heptamethine cyanine dye 1,1′,3,3,3′,3′-hexamethylindotricarbocyanine iodide ([HMT][I]) was exchanged with five different anions that were selected on the …
Number of citations: 85 pubs.acs.org
J Spain, T Rosol, S Elshafae, G Li, S Kothandaraman… - researchgate.net
Purpose: Conventional thermal ablation modalities are limited by their lack of tumoral specificity, resulting in unavoidable thermal injury to adjacent non-malignant tissues. We have …
Number of citations: 2 www.researchgate.net
A Wu, L Duan - Turkish Journal of Chemistry, 2011 - journals.tubitak.gov.tr
… The synthetic route of designed heptamethine cyanine dye 1 is shown in Scheme 1. Compound 2 (68 mg, 0.01 mmol), purchased from Sigma Aldrich, was dissolved in DMF (2 mL), and …
Number of citations: 13 journals.tubitak.gov.tr
AS Abd-El-Aziz, EA Strohm, RM Okasha - Journal of Molecular Structure, 2015 - Elsevier
A novel series of near infrared heptamethine indocyanine dyes bearing various aromatic chromophores has been synthesized. The synthetic methodology was achieved via ester …
Number of citations: 9 www.sciencedirect.com
S Adriouach, P Verma, O Brun, E Vauthey, E Allemann - papers.ssrn.com
The covalent linkage of three novel NIR heptamethine dyes to squalene and their further nanoprecipitation provided squalene-dye nanoparticles (Sq-Dye NPs) approximately 200 nm in …
Number of citations: 0 papers.ssrn.com
Z Chang, F Liu, L Wang, M Deng, C Zhou, Q Sun… - Chinese Chemical …, 2019 - Elsevier
Taking the advantage of reduced scattering and low autofluorescence background, the NIR fluorescence probes, such as fluorescence proteins, organic molecules and nanoparticles, …
Number of citations: 25 www.sciencedirect.com
RR Maar, R Zhang, DG Stephens… - Angewandte Chemie …, 2019 - Wiley Online Library
… For example, Bard and co-workers explored the NIR ECL of a heptamethine cyanine dye 1 and tricarbocyanine dye 2. Both molecules require extended π-systems to achieve efficient …
Number of citations: 115 onlinelibrary.wiley.com

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